molecular formula C8H9ClN4 B1393800 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride CAS No. 1071623-05-6

5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride

Cat. No. B1393800
CAS RN: 1071623-05-6
M. Wt: 196.64 g/mol
InChI Key: AXCMWLFDZDAQRY-UHFFFAOYSA-N
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Description

Pyrazolopyridines are a class of compounds that have been studied for their potential in medicinal chemistry . They are bicyclic heterocyclic compounds, formed by the fusion of a pyrazole and a pyridine ring . The pyrazoline moiety is present in various marketed pharmacological agents of different categories .


Synthesis Analysis

Pyrazolopyridines can be synthesized through various strategies . One common method involves the reaction of chalcones with hydrazine hydrate . Another approach is based on scaffold hopping and computer-aided drug design .


Molecular Structure Analysis

The molecular structure of pyrazolopyridines consists of a five-member ring with two nitrogen atoms at different positions . The pyrazoline moiety is present in various marketed pharmacological agents of different categories .


Chemical Reactions Analysis

Pyrazolopyridines can undergo various chemical reactions. For example, they can be used as starting reagents in the synthesis of other compounds .

Scientific Research Applications

I have conducted several searches to find detailed applications for “5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride”, also known as “3-(pyridin-3-yl)-1H-pyrazol-5-amine hydrochloride”. However, the information available from these searches does not provide a clear list of six to eight unique applications with detailed sections for each.

The compound is mentioned in the context of biomedical applications, such as being used for a wide range of biological targets and having potential uses in various synthetic pathways . However, specific applications are not detailed in the search results.

Mechanism of Action

While the specific mechanism of action for “5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride” is not known, related pyrazolopyridine derivatives have been evaluated for their activities to inhibit TRKA . TRKA is associated with the proliferation and differentiation of cells, and its continuous activation and overexpression can cause cancer .

Future Directions

The future directions in the field of pyrazolopyridines involve the synthesis of novel pyrazolopyridine-based drug candidates . These compounds are expected to have a wide range of uses in the field of medicinal chemistry .

properties

IUPAC Name

5-pyridin-3-yl-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.ClH/c9-8-4-7(11-12-8)6-2-1-3-10-5-6;/h1-5H,(H3,9,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCMWLFDZDAQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NN2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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